molecular formula C19H13ClN4 B5779886 N-(4-chlorophenyl)-2-(4-pyridinyl)-4-quinazolinamine

N-(4-chlorophenyl)-2-(4-pyridinyl)-4-quinazolinamine

Cat. No. B5779886
M. Wt: 332.8 g/mol
InChI Key: HVXHVHIYLVCCMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-2-(4-pyridinyl)-4-quinazolinamine derivatives involves several key steps, including Sonogashira cross-coupling and dechloroamination reactions. These methods facilitate the introduction of pyridylamino and ethynylpyridine groups into the quinazoline framework, utilizing 4-chloroquinazolines as starting materials. The synthesized compounds are characterized through techniques such as NMR, FT-IR, and mass spectrometry, confirming the successful addition of the desired functional groups (Dilebo et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds, especially those from the 4-(ethynylpyridine) series, is further elucidated through single crystal X-ray analysis. This analysis reveals the monoclinic crystal system and P21/c space group, providing insight into the three-dimensional arrangement of atoms within the crystal lattice and the spatial orientation of the quinazoline derivatives (Dilebo et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorophenyl)-2-(4-pyridinyl)-4-quinazolinamine derivatives include their interaction with various biological targets. These interactions are explored through molecular docking studies, revealing potential modes of action against specific proteins, such as those associated with Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that certain functional groups and their placement within the molecule significantly influence biological activity (Dilebo et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4/c20-14-5-7-15(8-6-14)22-19-16-3-1-2-4-17(16)23-18(24-19)13-9-11-21-12-10-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHVHIYLVCCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(4E)-2-(pyridin-4-yl)quinazolin-4(3H)-ylidene]aniline

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